molecular formula C17H16N4O2 B2391884 N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide CAS No. 1855891-96-1

N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide

Cat. No.: B2391884
CAS No.: 1855891-96-1
M. Wt: 308.341
InChI Key: MYDKXFMODFAVRW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Acetamide Formation: The triazole derivative is then reacted with an appropriate acylating agent to form the acetamide group.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of triazole compounds are often explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazole-1-yl)ethanamide
  • N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazole-1-yl)propionamide

Uniqueness

N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-phenyltriazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-16-10-6-5-9-14(16)18-17(22)12-21-11-15(19-20-21)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDKXFMODFAVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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